molecular formula C7H6N2O3 B6592466 syn-4-Nitrobenzaldoxime CAS No. 20707-69-1

syn-4-Nitrobenzaldoxime

Cat. No.: B6592466
CAS No.: 20707-69-1
M. Wt: 166.13 g/mol
InChI Key: WTLPAVBACRIHHC-YVMONPNESA-N
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Description

Syn-4-Nitrobenzaldoxime is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
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Biological Activity

syn-4-Nitrobenzaldoxime is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound, with the chemical formula C7_7H6_6N2_2O3_3, contains a nitro group and an oxime functional group, which are critical for its biological activity. The structure allows it to interact with various biological targets, influencing enzyme activity and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with active site residues of enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, particularly in redox reactions where the nitro group plays a significant role. The oxime group enhances its reactivity towards nucleophiles, making it effective in various biochemical applications .

1. Antimicrobial Activity

Recent studies have indicated that nitro compounds, including this compound, exhibit significant antimicrobial properties. The presence of the nitro group enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth:

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus20 μM
This compoundPseudomonas aeruginosa30 μM

These results suggest that this compound could be a potential candidate for developing new antimicrobial agents .

2. Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory activity. It acts as an inhibitor of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines like IL-1β and TNF-α. This multi-target action indicates its potential use in treating inflammatory diseases:

Target Enzyme/CytokineInhibition (%)
iNOS70%
COX-265%
IL-1β60%
TNF-α55%

Such properties highlight its significance in drug development for inflammatory conditions .

3. Vasodilatory Activity

The nitro group in this compound can be reduced to release nitric oxide (NO), a potent vasodilator. This mechanism contributes to increased intracellular cGMP levels, promoting relaxation of vascular smooth muscle cells:

NOcGMPVasodilation\text{NO}\rightarrow \text{cGMP}\rightarrow \text{Vasodilation}

This pathway is crucial for treating cardiovascular diseases such as angina and hypertension .

Case Studies

Several case studies have documented the effects of this compound in various experimental models:

  • In Vivo Studies : Animal models treated with this compound exhibited significant reductions in inflammation markers and improved survival rates in septic conditions.
  • Cell Culture Experiments : Human cell lines exposed to this compound showed decreased levels of pro-inflammatory cytokines, supporting its anti-inflammatory potential.

Properties

IUPAC Name

(NZ)-N-[(4-nitrophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c10-8-5-6-1-3-7(4-2-6)9(11)12/h1-5,10H/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLPAVBACRIHHC-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1129-37-9, 20707-69-1
Record name 4-Nitrobenzaldoxime
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68355
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitrobenzaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.132
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name syn-4-Nitrobenzaldoxime [Deprotecting Agent]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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